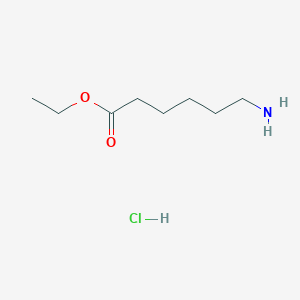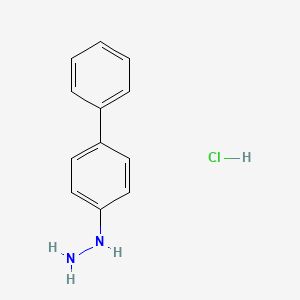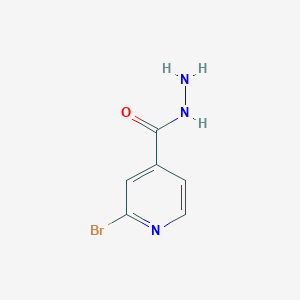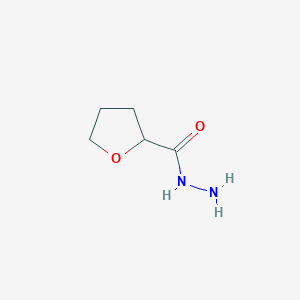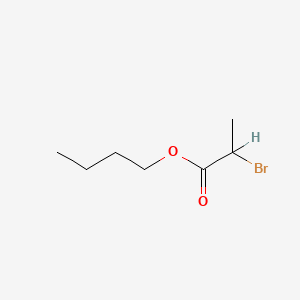
Butyl 2-bromopropanoate
Vue d'ensemble
Description
Butyl 2-bromopropanoate is an organic compound belonging to the class of bromoalkanoates. It is a colorless liquid with a sharp, pungent odor. It is a versatile chemical that is used in a variety of applications, including synthesis of organic compounds, medical research, and as a reagent in chemical reactions. The compound is also known as 2-bromo-n-butyl propionate, 2-bromobutyl propionate, and 2-bromo-n-butyl propanoate.
Applications De Recherche Scientifique
1. Homolytic Reactions and Radical Chain Mechanisms
Butyl 2-bromopropanoate has been utilized in the study of homolytic reactions of ligated boranes. Specifically, it is involved in a radical chain mechanism where phosphine–boryl radicals abstract halogen from the bromo ester. This leads to reductions that may also be initiated photochemically and are inhibited by phenolic radical scavengers (Baban & Roberts, 1988).
2. Synthesis of Complex Organic Compounds
Research has shown that this compound can be involved in the synthesis of complex organic compounds. For example, its reaction with N-chloro- or N-bromodiethylamine results in the formation of diethyl succinate, suggesting an anion-radical reaction mechanism (Zorin, Zaynashev, & Zorin, 2021).
3. Polymerization Processes
This compound is used as an initiator in polymerization processes. For instance, it has been used to produce various types of acrylonitrile-containing polymers through a combination of metal-catalyzed living radical polymerization and nitroxide-mediated free-radical polymerization (Ilhanli, Erdogan, Tunca, & Hizal, 2006).
4. Radiotracer Synthesis
In medical imaging, this compound has been used in the synthesis of precursors for positron emission tomography (PET) radiotracers. This synthesis pathway is critical for developing radiotracers like [18F]FPGLN used in tumor imaging (Liu et al., 2017).
Safety and Hazards
Butyl 2-bromopropanoate is considered hazardous. It is highly flammable and may be corrosive to metals . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and avoid contact with skin, eyes, and clothing .
Mécanisme D'action
Target of Action
Butyl 2-bromopropanoate, also known as tert-butyl 2-bromopropanoate, is an organobromine compound . It is primarily used in the realm of organic synthesis . The compound functions as an electrophile , which means it has a tendency to attract electrons and react with nucleophiles . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond .
Mode of Action
This compound readily engages with nucleophiles such as amines, alcohols, and carboxylic acids . This interaction results in the formation of novel compounds . The bromine atom in the compound is a good leaving group, which makes it easier for the compound to undergo nucleophilic substitution reactions .
Biochemical Pathways
Given its reactivity with nucleophiles, it can be inferred that the compound may be involved in various organic synthesis reactions, leading to the formation of a wide range of products .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific reactions it undergoes with various nucleophiles. As an electrophile, it can form new bonds with nucleophiles, leading to the synthesis of novel compounds . These new compounds could have various effects at the molecular and cellular level, depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of different nucleophiles in the environment can affect the compound’s reactivity and the types of reactions it undergoes . Additionally, factors such as temperature, pH, and solvent can also influence the compound’s stability and reactivity .
Propriétés
IUPAC Name |
butyl 2-bromopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMAEXGIVZJYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961461 | |
| Record name | Butyl 2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41145-84-0 | |
| Record name | Propanoic acid, 2-bromo-, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41145-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 2-bromopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041145840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl 2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 2-bromopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the research reveal about the reactivity of Butyl 2-bromopropanoate?
A1: The research demonstrates that this compound readily reacts with sodium phenolate under microwave irradiation to yield Butyl 2-phenoxypropanoate []. This suggests that the bromine atom in this compound is susceptible to nucleophilic substitution reactions, a common characteristic of alkyl halides. The reaction proceeds with a high yield (95%) in a short reaction time (65 seconds), highlighting the efficiency of microwave heating in promoting this transformation [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



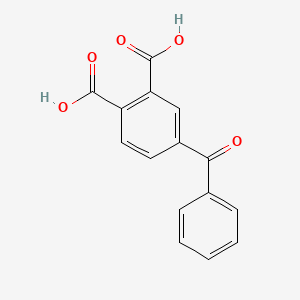
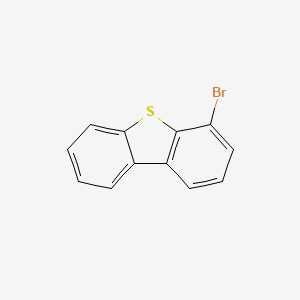
![1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-](/img/structure/B1267967.png)
